4-Chloro-6-(4-chlorophenyl)pyrimidine
Overview
Description
4-Chloro-6-(4-chlorophenyl)pyrimidine is a chemical compound characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a 4-chlorophenyl group at the 6-position
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to have a wide range of biological activities and can interact with various targets .
Mode of Action
The mode of action of 4-Chloro-6-(4-chlorophenyl)pyrimidine involves nucleophilic aromatic substitution reactions. The highly electron-deficient character of the pyrimidine ring makes it susceptible to these reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This suggests that this compound likely interacts with its targets through a similar mechanism.
Biochemical Pathways
For instance, they play a role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Pyrimidine-derived indole ribonucleosides have been shown to exhibit notable cytotoxicity in hepg2 cells and thp-1 .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloro-6-(4-chlorophenyl)pyrimidine are largely derived from its pyrimidine core. Pyrimidines play a vital role in various biological procedures, including cancer pathogenesis . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer
Cellular Effects
Pyrimidine derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects These effects could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. Pyrimidine derivatives are known to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable under recommended temperatures and pressures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(4-chlorophenyl)pyrimidine typically involves the reaction of 4-chlorophenylboronic acid with 4-chloropyrimidine under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(4-chlorophenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as ammonia (NH3) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Chlorinated pyrimidines or pyrimidinones.
Reduction: Aminopyrimidines or other reduced derivatives.
Substitution: Substituted pyrimidines with different functional groups.
Scientific Research Applications
4-Chloro-6-(4-chlorophenyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-6-(4-chlorophenyl)pyrimidine
4-Chloro-6-(3-chlorophenyl)pyrimidine
4-Chloro-6-(2-chlorophenyl)pyrimidine
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Properties
IUPAC Name |
4-chloro-6-(4-chlorophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNGXRJNEVAVAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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